B1150162 SAR103168

SAR103168

カタログ番号 B1150162
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SAR103168 is a multikinase inhibitor with potential antineoplastic activity. Upon intravenous infusion, multikinase inhibitor this compound may, through the inhibition of multiple kinases, inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5). STAT5, a protein often upregulated in cancer cells, plays a key role in signal transduction pathways and the suppression of apoptosis.

科学的研究の応用

Tyrosine Kinase Inhibitor in Myeloid Leukemias

SAR103168 is identified as a potent tyrosine kinase inhibitor with significant therapeutic potential in myeloid leukemias. It inhibits the kinase activities of the entire Src kinase family, Abl kinase, angiogenic receptor kinases, Tie2, platelet-derived growth factor (PDGF), fibroblast growth factor receptor (FGFR) 1 and 3, and epidermal growth factor receptor (EGFR). Specifically, this compound has shown effectiveness in inhibiting proliferation and inducing apoptosis in acute and chronic myeloid leukemic cells at nanomolar concentrations. It also demonstrates anti-proliferative effects on leukemic progenitors from patients with acute myeloid leukemia (AML), with a significant number of AML patient samples responding to this compound treatment. Additionally, it exhibited potent anti-tumor activity in animal models of AML and chronic myeloid leukemia (CML) (Bourrié et al., 2013).

Multikinase Inhibitor with Antineoplastic Activity

This compound acts as a multikinase inhibitor with potential antineoplastic activity. It has been reported to inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5), a protein often upregulated in cancer cells, thereby playing a key role in signal transduction pathways and the suppression of apoptosis. This suggests that this compound has a broad spectrum of action in targeting multiple kinases involved in cancer cell proliferation and survival (Definitions, 2020).

Phase I Clinical Trial in Acute Leukemia and Myelodysplastic Syndrome

A Phase I dose-escalation trial was conducted on this compound for patients with refractory/relapsed acute myeloid leukemia (AML) or high-risk myelodysplastic syndrome (MDS). The study helped characterize the pharmacokinetics of this compound, providing valuable insights into its plasma concentration profile and biphasic decline in the elimination phase. This trial contributed to understanding the safety profile of this compound in a clinical setting, though the study was discontinued prior to reaching the maximum tolerated dose due to the unpredictable nature of drug exposure (Roboz et al., 2015).

特性

外観

Solid powder

同義語

SAR103168;  SAR-103168;  SAR 103168.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。